molecular formula C11H14O2 B11912964 3-Benzyltetrahydrofuran-2-ol

3-Benzyltetrahydrofuran-2-ol

Cat. No.: B11912964
M. Wt: 178.23 g/mol
InChI Key: DEIMECHUASAHLK-UHFFFAOYSA-N
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Description

3-Benzyltetrahydrofuran-2-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of tetrahydrofuran, featuring a benzyl group attached to the third carbon and a hydroxyl group on the second carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic ring expansion of enantiomeric 2-mono- and 2,2-disubstituted epoxides and oxetanes with dimethylsulfoxonium methylide, which provides a high-yielding preparation of optically active cyclic ethers .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the cyclization and functionalization processes required to form the tetrahydrofuran ring structure.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyltetrahydrofuran-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce benzyl alcohols or hydrocarbons.

Scientific Research Applications

3-Benzyltetrahydrofuran-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyltetrahydrofuran-2-ol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A simpler analog without the benzyl and hydroxyl groups.

    Benzofuran: Contains a fused benzene and furan ring, differing in structure and properties.

    2,3-Dihydrobenzofuran: Similar to benzofuran but with a partially saturated ring.

Uniqueness: 3-Benzyltetrahydrofuran-2-ol is unique due to the presence of both a benzyl group and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-benzyloxolan-2-ol

InChI

InChI=1S/C11H14O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

DEIMECHUASAHLK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CC2=CC=CC=C2)O

Origin of Product

United States

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